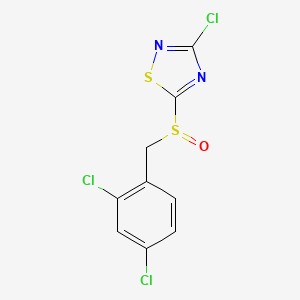
3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole: is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interfere with specific cellular pathways may lead to the development of new cancer therapies.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
- 3-Chloro-5-(2,4-dichlorobenzylthio)-1,2,4-thiadiazole
- 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole exhibits unique reactivity due to the presence of the sulfinyl group. This functional group imparts distinct chemical properties, such as increased polarity and the ability to participate in specific oxidation and reduction reactions. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5Cl3N2OS2 |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
3-chloro-5-[(2,4-dichlorophenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl3N2OS2/c10-6-2-1-5(7(11)3-6)4-17(15)9-13-8(12)14-16-9/h1-3H,4H2 |
InChI Key |
BQFZPPLZEQWTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)C2=NC(=NS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)
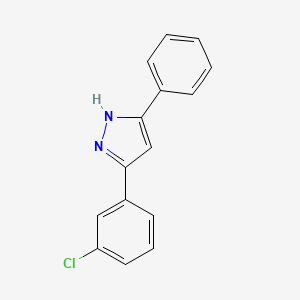

![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
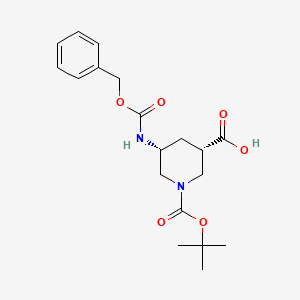
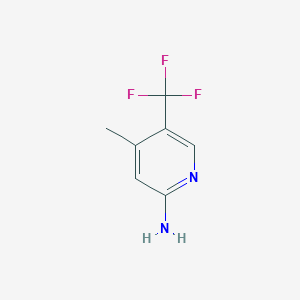
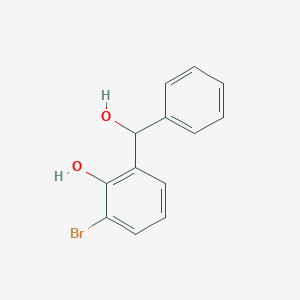
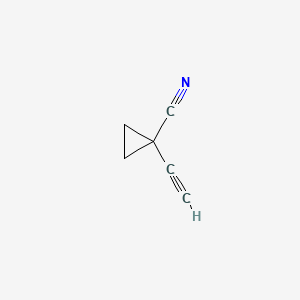
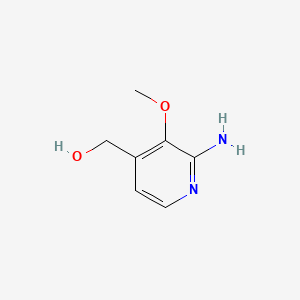
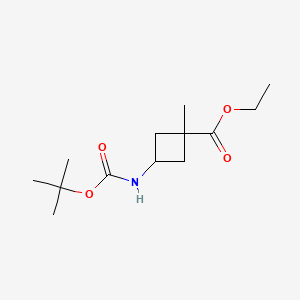
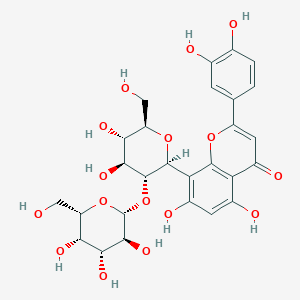
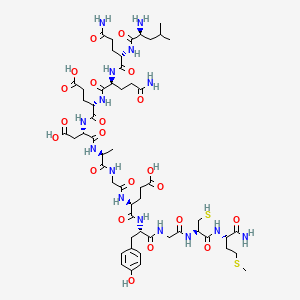
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
